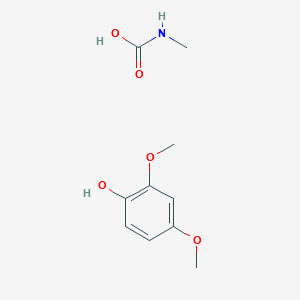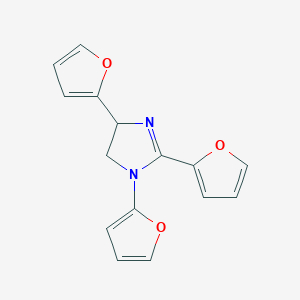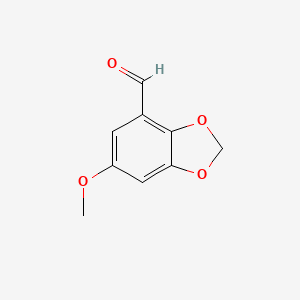![molecular formula C17H13NO B14456440 (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone CAS No. 74422-06-3](/img/structure/B14456440.png)
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclobuta[b]indoles, which are characterized by a fused ring system that includes both cyclobutane and indole moieties.
Méthodes De Préparation
The synthesis of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobuta[b]indole core, followed by functionalization to introduce the phenylmethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using halogenating agents or nucleophiles.
Applications De Recherche Scientifique
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved.
Comparaison Avec Des Composés Similaires
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone can be compared with other cyclobuta[b]indole derivatives, such as:
2a,7b-Dihydro-3H-cyclobuta[b]indole: Similar core structure but lacks the phenylmethanone group.
3-substituted 2a,7b-dihydro-3H-cyclobuta[b]indoles: These compounds have various substituents at the 3-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74422-06-3 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2a,7b-dihydrocyclobuta[b]indol-3-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-11-16(14)18/h1-11,14,16H |
Clé InChI |
HTFNXHJZCPEGKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3C=CC3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



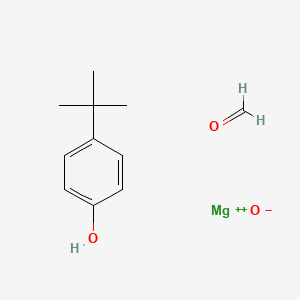

sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)
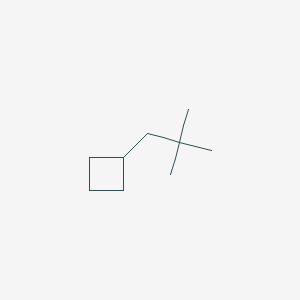


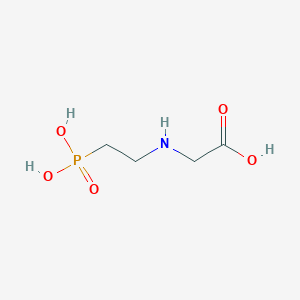
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

